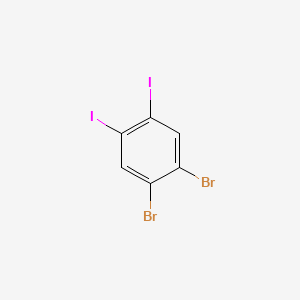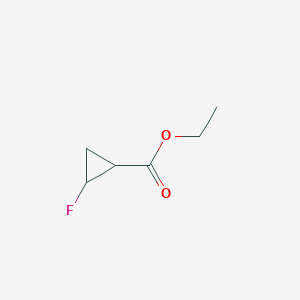
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of a hydroxyl group at the 6th position of the beta-cyclodextrin with a p-toluenesulfonyl group. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability .
Mechanism of Action
Target of Action
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, also known as Mono-(6-p-toluenesulfonyl)-|A-cyclodextrin, primarily targets metals such as iron and copper . These metals play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and electron transfer.
Mode of Action
This compound acts as a metal chelator , binding to metals such as iron and copper . By binding to these metals, it can influence the activities of enzymes that require these metals for their function.
Biochemical Pathways
The compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . These enzymes are involved in the breakdown of large sugar molecules and their inhibition can lead to the accumulation of these molecules, affecting various biochemical pathways.
Result of Action
The result of the action of this compound is the inhibition of certain enzyme activities, leading to changes in the concentrations of large sugar molecules in the body . This can have various molecular and cellular effects, depending on the specific pathways that these enzymes are involved in.
Biochemical Analysis
Biochemical Properties
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin plays a crucial role in biochemical reactions due to its unique structure. It acts as a metal chelator, binding to metals such as iron and copper . This compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . The interactions between this compound and these enzymes are primarily inhibitory, affecting their catalytic activities and altering biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to specific biomolecules, this compound can modulate the activity of enzymes and proteins within the cell, leading to changes in cellular function. For instance, its metal chelating properties can disrupt metal-dependent enzymatic activities, thereby affecting metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form inclusion complexes with target molecules. This compound can bind to specific sites on enzymes and proteins, inhibiting or activating their functions. The binding interactions are often mediated by the hydrophobic cavity of the cyclodextrin, which encapsulates the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in enzyme activities and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular damage . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic flux and metabolite levels. By binding to specific enzymes, this compound can alter their catalytic activities, leading to changes in the concentrations of metabolites and the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within specific tissues depend on the presence of binding proteins and transporters that facilitate its movement across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield an amino-cyclodextrin derivative .
Scientific Research Applications
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin: Similar to the beta form but with a different ring size, leading to different inclusion properties.
Mono-6-Iodo-6-deoxy-beta-cyclodextrin: Another modified cyclodextrin with an iodine atom at the 6th position, used for different applications.
Uniqueness
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLJCBFCXEADB-XISQNVKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














